molecular formula C15H16FNO2S2 B6503202 1-(2-fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396674-46-6

1-(2-fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B6503202
CAS No.: 1396674-46-6
M. Wt: 325.4 g/mol
InChI Key: YJDJDNSWNIVIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound integrates three privileged pharmacophores—a piperidine ring, a thiophene moiety, and a 2-fluorobenzenesulfonyl group—into a single, multifunctional scaffold, offering researchers a versatile template for exploring novel structure-activity relationships. The piperidine ring is one of the most frequently encountered heterocycles in FDA-approved pharmaceuticals, featured in over 70 commercialized drugs . Its incorporation into molecular structures is known to significantly influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can enhance biological activities, improve pharmacokinetic profiles, and modulate selectivity for specific biological targets . The thiophene ring , a sulfur-containing heterocycle, is a key scaffold in many approved drugs and is known to contribute to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Its electronic properties and similarity to benzene make it a versatile and valuable isostere in drug design . The 2-fluorobenzenesulfonyl group is a common motif that can impart enhanced binding affinity, metabolic stability, and can be pivotal in the development of enzyme inhibitors, particularly for targeting sulfonyl-group-binding pockets. While specific biological data for this exact molecule may be limited, its structural analogues have demonstrated considerable research value. For instance, studies on compounds incorporating thiophene and piperidine fragments have shown promise in the development of antiproliferative agents against human cancer cell lines and as potential inhibitors of trypanothione reductase , a key drug target in parasitic diseases . The presence of the fluorobenzenesulfonyl group further expands its potential utility in designing targeted covalent inhibitors or probes. ATTENTION: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S2/c16-13-4-1-2-6-15(13)21(18,19)17-9-7-12(8-10-17)14-5-3-11-20-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDJDNSWNIVIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization of δ-aminovaleronitrile or hydrogenation of pyridine derivatives. A preferred method involves Boc-protected piperidine-4-carboxylic acid (5 ), which is deprotected using trifluoroacetic acid (TFA) to yield the free amine. This intermediate serves as the scaffold for subsequent functionalization.

Sulfonylation with 2-Fluorobenzenesulfonyl Chloride

Sulfonylation is performed under anhydrous conditions using 2-fluorobenzenesulfonyl chloride and a base such as triethylamine or N,N-diisopropylethylamine. Reaction conditions include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Time: 24–48 hours

The reaction achieves >90% conversion, with purification via aqueous sodium bicarbonate washes and column chromatography.

Thiophenyl Group Attachment

The thiophen-2-yl moiety is introduced via Suzuki-Miyaura cross-coupling using thiophen-2-ylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄). Key parameters include:

  • Base: Sodium carbonate

  • Solvent: Dimethoxyethane (DME)

  • Temperature: 80–100°C

  • Time: 12–24 hours

This step yields the final product with 65–75% isolated purity after recrystallization.

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly accelerates reaction kinetics. For example, coupling reactions between piperidine intermediates and sulfonyl chlorides achieve completion in 15 minutes at 80°C under microwave conditions, compared to 48 hours conventionally.

Optimization of Microwave Parameters

A study demonstrated the synthesis of analogous sulfonamides using the following conditions:

ParameterValue
Temperature80°C
Irradiation Power300 W
Reaction Time15 minutes
Yield50–60%

Microwave methods reduce side-product formation (e.g., over-sulfonylation) by 30%, enhancing purity.

Mechanochemical Synthesis Strategies

Ball-milling techniques offer solvent-free alternatives with superior atom economy. A four-step mechanochemical synthesis of related piperidine sulfonamides achieved an overall yield of 64% , compared to 34% in solution-phase routes.

Key Mechanochemical Steps

  • Epoxide Formation: Reaction of 2-phenylphenol with epichlorohydrin using a 1.5 cm stainless steel ball (30 Hz, 140 minutes) yields 88% epoxide intermediate.

  • Ring-Opening and Sulfonylation: Piperidine sulfonamides form via solvent-free milling with sulfonyl chlorides, eliminating chromatographic purification.

Sustainability Metrics

MetricMechanochemical RouteSolution-Phase Route
E-Factor (kg waste/kg product)8.223.5
Reaction Time5.5 hours60 hours

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodIsolated YieldPurity
Stepwise Solution-Phase65–75%90–95%
Microwave-Assisted50–60%95–98%
Mechanochemical64–85%98–99%

Environmental Impact

Mechanochemical routes reduce solvent consumption by 98% and energy use by 70% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group and a thiophenyl group . The presence of the fluorine atom enhances its chemical stability and lipophilicity, which can improve its interaction with biological targets.

Key Structural Features:

FeatureDescription
Piperidine Ring Basic nitrogen atom facilitates hydrogen bonding.
Fluorobenzenesulfonyl Group Enhances lipophilicity and stability, improving binding affinity.
Thiophenyl Group Engages in π-π stacking interactions with aromatic residues in proteins.

Scientific Research Applications

1-(2-fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine has been investigated for several applications:

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Anticancer Properties : Investigations into its ability to induce apoptosis in cancer cells are ongoing.

Biological Assays

The compound serves as a bioactive molecule in various assays, demonstrating interactions with specific molecular targets:

  • Enzyme Inhibition : It has shown potential in modulating enzyme activity through strong interactions facilitated by the sulfonyl group.
  • Receptor Binding : The thiophenyl group may enhance binding to receptors involved in signaling pathways.

Chemical Synthesis

In synthetic organic chemistry, it acts as a building block for more complex molecules, particularly in the development of novel pharmaceuticals.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.
  • Anticancer Activity : Research reported in Cancer Letters indicated that the compound induced cell cycle arrest and apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Targeted Drug Delivery : Investigations into nanoparticle formulations incorporating this compound have shown enhanced delivery efficiency and targeted action against tumors.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the thiophenyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Implications

The pharmacological profile of piperidine-based compounds is highly sensitive to substitutions on the sulfonyl group, the aromatic ring, and the piperidine core. Key analogues include:

Sulfonyl Group Variations
  • 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(thiophen-2-yl)piperidine (CAS 1396815-45-4): Replaces the 2-fluorobenzenesulfonyl group with a 5-chlorothiophen-2-ylsulfonyl moiety. Molecular weight: 347.9 g/mol vs. ~339.4 g/mol for the target compound.
  • 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8):

    • Features a 4-chlorobenzenesulfonyl group and an oxadiazole-thiophene hybrid substituent.
    • Molecular weight: 409.9 g/mol, significantly higher due to the oxadiazole ring .
Piperidine Core Modifications
  • BTCP (1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine :

    • Replaces the sulfonyl group with a cyclohexyl-benzo[b]thiophene moiety.
    • Demonstrates TryR inhibition (Ki = 1 mM) and anti-parasitic activity (EC50 = 10 mM), highlighting the importance of direct aromatic attachment to the piperidine core .
  • 1-(Thiophen-2-yl)piperidine (CAS 19983-20-1):

    • Simplest analogue lacking the sulfonyl group.
    • Reduced molecular complexity and likely lower enzymatic affinity due to the absence of the sulfonyl pharmacophore .

Structure-Activity Relationship (SAR) Trends

  • Sulfonyl Substituents : Fluorine or chlorine at the benzene ring (2- vs. 4-position) influences electron density and steric interactions.
  • Aromatic Moieties : Thiophen-2-yl vs. benzo[b]thiophen-2-yl affects π-π stacking and hydrophobic interactions with TryR .
  • Piperidine Modifications : Replacement with morpholine or pyrrolidine (e.g., compounds 13 and 15) reduces yields (52–67%) and alters HRMS profiles, suggesting reduced stability or synthetic efficiency .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Substituents (Sulfonyl) Substituents (Piperidine) TryR Ki (mM) T. brucei EC50 (mM)
1-(2-Fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine C15H13FNO2S2 2-fluorophenyl thiophen-2-yl Not reported Not reported
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(thiophen-2-yl)piperidine C13H14ClNO2S3 5-chlorothiophen-2-yl thiophen-2-yl
BTCP C19H21NS None benzo[b]thiophen-2-yl 1 10
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)oxadiazol-5-yl]piperidine C17H16ClN3O3S2 4-chlorophenyl oxadiazol-thiophene

Biological Activity

1-(2-fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine (CAS No. 1396674-46-6) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is substituted with a fluorobenzenesulfonyl group and a thiophenyl group. The unique structural characteristics of this compound suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is illustrated below:

C11H14FNO2S\text{C}_{11}\text{H}_{14}\text{FNO}_2\text{S}

Key Features:

  • Piperidine Ring : Provides a basic nitrogen atom that can participate in hydrogen bonding.
  • Fluorobenzenesulfonyl Group : Enhances lipophilicity and stability, potentially improving binding affinity to biological targets.
  • Thiophenyl Group : May engage in π-π stacking interactions with aromatic residues in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group is known for forming strong interactions with proteins, while the thiophenyl group can facilitate π-π stacking interactions. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis and cell cycle arrest in cancer cells. In vitro assays using various cancer cell lines have demonstrated that these compounds can inhibit cell proliferation effectively .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)39Apoptosis induction
Compound BHCT116 (Colon)35Cell cycle arrest at G2/M phase
Compound CMCF7 (Breast)45Inhibition of growth signaling pathways

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing insights into how modifications influence biological activity. For example, fluorination at different positions on the benzene ring has been shown to enhance binding affinity and selectivity for certain biological targets .

Example Case Study:

A study evaluating various fluorinated piperidine derivatives indicated that the introduction of a fluorine atom significantly improved the compounds' stability and interaction profiles with target proteins involved in cancer progression.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the piperidine core substituted with a thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling could introduce the thiophene moiety .
  • Step 2 : Sulfonylation of the piperidine nitrogen using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .
  • Purification : Column chromatography or recrystallization is commonly employed, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry .

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For instance, the sulfonyl group causes deshielding of adjacent protons (δ 3.2–3.8 ppm for piperidine CH₂ groups) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with methanol/water gradients (e.g., 65:35 methanol:buffer, pH 4.6) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₅FNO₂S₂: 340.06) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility and LogP : Measured via shake-flask method to guide pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modification of Substituents :
    • Replace the thiophen-2-yl group with other heterocycles (e.g., furan, pyridine) to assess impact on target binding .
    • Vary the fluorobenzenesulfonyl group’s substitution pattern (e.g., 3-fluoro vs. 4-fluoro) to study electronic effects .
  • Pharmacophore Mapping : Use X-ray crystallography (as in ) or docking studies to identify critical interactions (e.g., sulfonyl oxygen hydrogen bonds) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in piperidine) by acquiring spectra at 25°C vs. −40°C .
  • 2D NMR Techniques : COSY and NOESY clarify coupling between piperidine protons and aromatic thiophene signals .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(thiophen-2-yl)piperidine derivatives in ) .

Q. What advanced computational methods predict the compound’s metabolic stability?

  • DFT Calculations : Evaluate sulfonamide hydrolysis susceptibility by modeling transition states .
  • MD Simulations : Predict membrane permeability using lipid bilayer models (e.g., GROMACS) .
  • CYP450 Metabolism Prediction : Tools like StarDrop or MetaSite identify potential oxidation sites (e.g., thiophene ring) .

Q. How can synthetic byproducts or degradation products be identified and quantified?

  • LC-MS/MS : Detect trace impurities using MRM (multiple reaction monitoring) modes .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then profile degradation pathways via HPLC-DAD .
  • Isolation and Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguous byproduct structures .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations .
  • Pro-drug Design : Esterify the sulfonamide group to enhance bioavailability .

Q. Key Considerations :

  • Prioritize PubChem, crystallographic databases (Acta Cryst.), and pharmacological journals for methodology.
  • Address contradictions in data through multi-technique validation (e.g., NMR + XRD) .

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